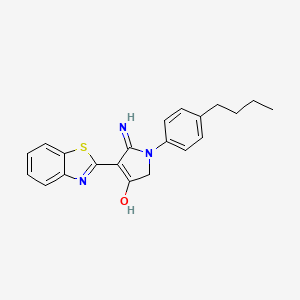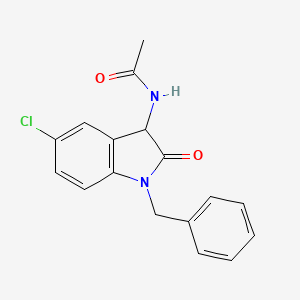![molecular formula C24H21N5O4 B11567336 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11567336.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol and water, and reagents such as sodium metabisulfite for oxidation . The process can be summarized as follows:
Condensation: ortho-phenylenediamine reacts with formic acid or trimethyl orthoformate.
Derivatization: Further reactions with benzaldehydes or other aromatic aldehydes.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulfite.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Sodium metabisulfite in ethanol-water mixture.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the substituents .
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage and inhibition of cell proliferation . Additionally, it can inhibit tubulin polymerization, affecting microtubule formation and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An anthelmintic agent that inhibits tubulin polymerization.
Thiabendazole: Another anthelmintic with similar mechanisms of action.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide is unique due to its specific substituents, which enhance its pharmacological properties and broaden its range of applications compared to simpler benzimidazole derivatives .
Eigenschaften
Molekularformel |
C24H21N5O4 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H21N5O4/c30-24(19-15-18(29(31)32)8-9-22(19)28-10-12-33-13-11-28)25-17-5-3-4-16(14-17)23-26-20-6-1-2-7-21(20)27-23/h1-9,14-15H,10-13H2,(H,25,30)(H,26,27) |
InChI-Schlüssel |
WURNAFWOAYVGGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B11567258.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11567273.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide](/img/structure/B11567279.png)


![2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11567290.png)
![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567294.png)
![2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11567296.png)
![6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567314.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11567318.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B11567320.png)
![N-(4-fluorobenzyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11567327.png)
